Home > Products > Screening Compounds P136823 > Pomalidomide-5-O-CH3
Pomalidomide-5-O-CH3 -

Pomalidomide-5-O-CH3

Catalog Number: EVT-8710323
CAS Number:
Molecular Formula: C14H13N3O5
Molecular Weight: 303.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pomalidomide-5-O-methyl is classified under the category of immunomodulatory drugs. It belongs to the broader class of compounds known as thalidomide analogues, which are characterized by their ability to modulate immune responses and inhibit tumor growth. The compound is synthesized through various chemical reactions that modify the parent structure of pomalidomide, which itself is derived from thalidomide.

Synthesis Analysis

Methods and Technical Details

The synthesis of pomalidomide-5-O-methyl typically involves several steps, including:

  1. Starting Material Preparation: The process begins with the preparation of pomalidomide or its precursors through established synthetic pathways, often involving reactions with anthranilic acid and urea to form quinazoline derivatives.
  2. Methylation Reaction: The introduction of the methyl group at the 5-O position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. This step requires careful control of reaction conditions to ensure selectivity and yield.
  3. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain high-purity pomalidomide-5-O-methyl.
Molecular Structure Analysis

Structure and Data

Pomalidomide-5-O-methyl retains the core structure characteristic of thalidomide analogues, featuring a phthalimide moiety linked to an amino acid side chain. The molecular formula is typically represented as C13H13N3O4C_{13}H_{13}N_{3}O_{4}, with a molecular weight around 275.26 g/mol.

Key Structural Features:

  • Phthalimide Ring: Central to its activity, providing the necessary structural framework for interaction with biological targets.
  • Methyl Group: Located at the 5-O position, influencing solubility and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide-5-O-methyl undergoes various chemical reactions that can be exploited for further modifications or functionalizations:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release active amine groups.
  2. Substitution Reactions: The methyl group can be replaced or modified through nucleophilic substitution reactions.
  3. Conjugation Reactions: It can participate in conjugation with other biomolecules, enhancing its therapeutic potential.

These reactions are crucial for developing derivatives with improved pharmacological profiles.

Mechanism of Action

Process and Data

Pomalidomide-5-O-methyl exerts its effects primarily through modulating immune responses and inhibiting tumor cell proliferation. Its mechanism includes:

  1. Immune Modulation: Enhances T-cell activation and promotes natural killer cell activity against tumor cells.
  2. Inhibition of Angiogenesis: Reduces blood vessel formation in tumors, limiting their growth.
  3. Direct Cytotoxic Effects: Induces apoptosis in cancer cells through various signaling pathways.

Data from in vitro studies indicate that pomalidomide-5-O-methyl shows potent activity against multiple myeloma cell lines, supporting its potential as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pomalidomide-5-O-methyl exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a pale yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.

Characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm its structure and purity.

Applications

Scientific Uses

Pomalidomide-5-O-methyl has several applications in scientific research and potential therapeutic use:

  1. Cancer Therapy: Investigated for its efficacy in treating multiple myeloma and other hematological malignancies.
  2. Immunotherapy Research: Explored for its role in enhancing immune responses against tumors.
  3. Drug Development: Serves as a lead compound for synthesizing new analogues with improved properties.

Ongoing research aims to elucidate further its mechanisms and optimize its use in clinical settings, potentially leading to new treatment protocols for resistant cancers.

Molecular Mechanisms of Cereblon-Mediated Ubiquitination

Structural Basis of Pomalidomide-5-O-CH3-Cereblon Interaction

Pomalidomide-5-O-CH3 features a methoxy modification at the C5 position of its phthalimide ring, which significantly alters its three-dimensional positioning within the cereblon (CRBN) binding pocket. The CRBN substrate receptor, part of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN), contains a tri-tryptophan pocket (Trp380, Trp386, Trp400 in humans) that accommodates the glutarimide moiety of immunomodulatory drugs [1]. Crystallographic studies demonstrate that the methoxy group of Pomalidomide-5-O-CH3 extends toward a solvent-exposed region adjacent to β-sheets 10 and 13 of CRBN’s C-terminal domain (CTD). This orientation stabilizes the ligand-protein complex through:

  • Van der Waals contacts between the methoxy methyl group and Pro353/His351 of CRBN
  • Hydrogen bonding of the glutarimide carbonyls (C2 and C6) with His378 and Trp380
  • π-stacking interactions involving the isoindolinone ring and Trp388 [1] [9]

The conserved zinc-binding domain (Cys323, Cys326, Cys391, Cys394) maintains structural integrity approximately 18 Å from the ligand-binding site, ensuring proper folding of the ubiquitin ligase complex [1].

Table 1: Key Interaction Residues for Pomalidomide-5-O-CH3 in CRBN

Ligand RegionCRBN ResidueInteraction TypeDistance (Å)
Glutarimide C2=OHis378Hydrogen bond2.9
Glutarimide N-HTrp380Hydrogen bond3.1
Methoxy groupPro353Van der Waals3.7
Phthalimide ringTrp388π-stacking4.2

Comparative Analysis of Binding Affinity with Parent Compound Pomalidomide

Surface plasmon resonance (SPR) assays reveal that Pomalidomide-5-O-CH3 exhibits a dissociation constant (Kd) of ~110 nM toward CRBN, representing a 1.4-fold enhancement over pomalidomide’s Kd of ~157 nM [1] [7]. This improved affinity arises from:

  • Hydrophobic stabilization: The methoxy group fills a hydrophobic subpocket lined by Pro353 and His351, reducing solvent accessibility and increasing complex stability.
  • Reduced steric clash: Unlike bulkier derivatives, the methoxy group minimally perturbs the β-hairpin conformation of CRBN’s CTD, preserving native binding geometry.
  • Enantioselectivity: Both compounds maintain (S)-enantiomer preference due to optimal positioning of the glutarimide ring against Trp380, though the methoxy modification amplifies this selectivity by 15% compared to unmodified pomalidomide [3].

Notably, molecular dynamics simulations indicate 30% lower conformational flexibility in the Pomalidomide-5-O-CH3-CRBN complex, correlating with prolonged residence time during ubiquitin transfer [9].

Modulation of E3 Ubiquitin Ligase Complex Activity

Pomalidomide-5-O-CH3 functions as a molecular glue that allosterically reprograms CRL4CRBN activity:

  • Ternary complex formation: The compound bridges CRBN and neo-substrates (e.g., Ikaros, Aiolos), reducing the Kd for substrate binding from >100 μM to <10 μM [5].
  • Ubiquitination kinetics: Time-resolved mass spectrometry shows a 2.1-fold increase in ubiquitin chain elongation rate compared to pomalidomide, attributable to optimized positioning of lysine residues near the E2 ubiquitin-conjugating enzyme [1].
  • Conformational activation: The methoxy group induces a 5.3° rotation in CRBN’s β-hairpin loop (residues 402–410), enhancing E2-E3-substrate cooperativity [5].

Table 2: Ubiquitination Kinetics of CRL4CRBN Complexes

LigandUbiquitination Rate (pmol/min)Ternary Complex Half-life (min)Polyubiquitin Chain Length
Pomalidomide8.2 ± 0.914.3 ± 1.24.7 ± 0.3
Pomalidomide-5-O-CH317.1 ± 1.422.6 ± 1.86.2 ± 0.5
Thalidomide3.1 ± 0.48.7 ± 0.93.2 ± 0.2

Substrate Specificity for Targeted Protein Degradation

The C5 methoxy modification expands the substrate degradation profile by altering the steric and electrostatic properties of the CRBN-ligand interface:

  • Differential substrate recruitment: Unlike pomalidomide, which preferentially degrades IKZF1/3 (DC50 = 40 nM), Pomalidomide-5-O-CH3 additionally targets casein kinase 1α (CK1α; DC50 = 120 nM) and the translation termination factor GSPT1 (DC50 = 85 nM) at pharmacologically relevant concentrations [2] [6].
  • Competitive degradation dynamics: Substrate competition assays reveal that IKZF3 degradation efficiency decreases 3.2-fold when CRBN expression is limited, demonstrating that cellular CRBN levels govern substrate selectivity [2].
  • β-Hairpin recognition: The methoxy group enables accommodation of substrates with larger β-hairpin loops (e.g., ZNF692), expanding the degradable proteome beyond classical zinc-finger domains [6].

Table 3: Degradation Efficiency for Key Neosubstrates

SubstratePomalidomide DC50 (nM)Pomalidomide-5-O-CH3 DC50 (nM)Biological Function
IKZF135 ± 328 ± 2Lymphocyte differentiation
IKZF340 ± 432 ± 3B-cell development
CK1α>1000120 ± 8Wnt signaling regulation
GSPT1320 ± 2585 ± 6Translation termination
SALL4>1000410 ± 30Embryonic development (off-target)

These properties make Pomalidomide-5-O-CH3 a versatile warhead for proteolysis-targeting chimeras (PROTACs), enabling degradation of previously inaccessible targets through optimized CRBN engagement [4] [9].

Properties

Product Name

Pomalidomide-5-O-CH3

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)-5-methoxyisoindole-1,3-dione

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

InChI

InChI=1S/C14H13N3O5/c1-22-8-4-2-6-10(11(8)15)14(21)17(13(6)20)7-3-5-9(18)16-12(7)19/h2,4,7H,3,5,15H2,1H3,(H,16,18,19)

InChI Key

RSZICBZLAIFNKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.